1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea
Brand Name: Vulcanchem
CAS No.: 1795300-04-7
VCID: VC5099365
InChI: InChI=1S/C19H23ClN2O4/c1-24-16-9-8-13(10-17(16)25-2)11-21-19(23)22-12-18(26-3)14-6-4-5-7-15(14)20/h4-10,18H,11-12H2,1-3H3,(H2,21,22,23)
SMILES: COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CC=CC=C2Cl)OC)OC
Molecular Formula: C19H23ClN2O4
Molecular Weight: 378.85

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea

CAS No.: 1795300-04-7

Cat. No.: VC5099365

Molecular Formula: C19H23ClN2O4

Molecular Weight: 378.85

* For research use only. Not for human or veterinary use.

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea - 1795300-04-7

Specification

CAS No. 1795300-04-7
Molecular Formula C19H23ClN2O4
Molecular Weight 378.85
IUPAC Name 1-[2-(2-chlorophenyl)-2-methoxyethyl]-3-[(3,4-dimethoxyphenyl)methyl]urea
Standard InChI InChI=1S/C19H23ClN2O4/c1-24-16-9-8-13(10-17(16)25-2)11-21-19(23)22-12-18(26-3)14-6-4-5-7-15(14)20/h4-10,18H,11-12H2,1-3H3,(H2,21,22,23)
Standard InChI Key HRNLXXIYCCRVSW-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CC=CC=C2Cl)OC)OC

Introduction

Synthesis of Urea Derivatives

The synthesis of urea derivatives often involves the reaction of isocyanates with amines. For example, a common method involves reacting an aryl isocyanate with an amine to form a urea linkage. This method allows for the introduction of diverse functional groups, enabling the creation of compounds with specific biological activities.

Biological Activities of Urea Derivatives

Urea derivatives have been extensively studied for their potential as therapeutic agents. For instance, diaryl ureas are known for their anticancer properties, acting as inhibitors of various enzymes involved in cancer cell proliferation . Additionally, urea-based compounds have been explored as urease inhibitors, which could help in treating conditions like peptic ulcers and kidney stones .

Biological ActivityExamples of Urea Derivatives
Anticancer1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives
Urease InhibitionThiourea-based compounds
AntimicrobialVarious aryl and alkyl urea derivatives

Potential Applications of 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea

While specific data on 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea is not available, its structure suggests potential biological activities similar to other urea derivatives. The presence of a chlorophenyl group and a dimethoxybenzyl group could influence its interaction with biological targets, potentially leading to applications in medicinal chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator